Karbonylhydrate
Carbylamines, also known as carbonyl hydrates or hemiacetals, are chemical compounds that contain a carbonyl group (C=O) and an adjacent hydroxyl group (OH). These molecules are formed by the reaction of aldehydes or ketones with primary or secondary alcohols. Carbylamines play crucial roles in various applications within the pharmaceutical and biochemical industries.
In drug development, carbylamines serve as precursors for the synthesis of a wide range of bioactive compounds. They can undergo further transformations to produce drugs targeting different physiological pathways. Additionally, these molecules are often used in analytical chemistry as reagents due to their specific reactivity with certain functional groups.
Structurally, carbylamines exhibit unique properties that make them valuable in both academic and industrial settings. Their ability to form stable cyclic structures enhances their stability under various conditions, which is beneficial for long-term storage and transport of compounds. Furthermore, the presence of a carbonyl group allows for potential modifications through nucleophilic substitution reactions, expanding their utility in chemical synthesis.
In summary, carbylamines are essential intermediates with diverse applications, making them indispensable tools in the fields of organic chemistry, pharmaceuticals, and biochemical research.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
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Butanediol | 25265-75-2 | C4H10O2 |
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1,1-Butanediol | 99801-86-2 | C4H10O2 |
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Propanediol | 26264-14-2 | C3H8O2 |
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Hydroperoxide,phenylcyclohexyl (6CI,9CI) | 29986-35-4 | C12H16O2 |
Verwandte Literatur
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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4. Book reviews
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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